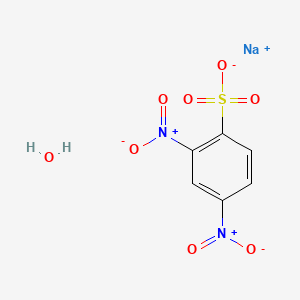
SodiuM 2,4-Dinitrobenzenesulfonate Hydrate
Descripción general
Descripción
Sodium 2,4-Dinitrobenzenesulfonate Hydrate, also known as 2,4-Dinitrobenzenesulfonic Acid Sodium Salt, is a chemical compound with the molecular formula C6H3N2NaO7S . It is used in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives .
Synthesis Analysis
This compound may be used in the synthesis of the corresponding α-hydroxyketone . It can also act as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides .Molecular Structure Analysis
The molecular weight of this compound is 270.15 g/mol . The InChI Key is GSBYVRKLPCSLNV-UHFFFAOYSA-M .Chemical Reactions Analysis
This compound may be used to prepare 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate (NOP DNBSA), a Brønsted-acidic ionic liquid, which can catalyze the synthesis of trioxane .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water and methanol .Aplicaciones Científicas De Investigación
Development of Fluorescent Probes : It's used in creating fluorescent probes. For instance, 4-Methylumbelliferyl-2,4-dinitrobenzenesulfonate, synthesized from 2,4-dinitrobenzenesulfonyl chloride, serves as a fluorogenic probe for sodium new houttuyfonate (SNH), leading to fluorescence increase in reaction solutions (Yang et al., 2010).
Molecular Switching and Ionic Interactions : The compound plays a role in molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding, as seen in sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL) and its interaction with copper(II) nitrate hydrate (Gurbanov et al., 2017).
Removal of Contaminants : It's utilized in the removal of sodium dodecylbenzenesulfonate, a detergent and radioactive atom remover, using surface-functionalized mesoporous silica nanoparticles (Kim et al., 2019).
Crystal Structures and Hydrogen Bond Analysis : Studies have been conducted on the crystal structures and hydrogen bond analysis of various arenesulfonate salts, including l-alanine 2,4-dinitrobenzenesulfonate hydrate (Sudbeck et al., 1995).
Hydrophobic Hydration Studies : Its derivatives are studied for their effects on hydrophobic hydration in polycations, providing insights into the perturbation of hydrophobic and hydrophilic (ionic) hydrations by counterion exchange (Satoh et al., 1991).
Synthesis of Luminescent Lanthanide Coordination Polymers : Reaction of sodium 4-hydroxybenzenesulfonate dihydrate with LnCl3·6H2O leads to the synthesis of novel isomorphous 1-D framework compounds exhibiting luminescence properties (Yang et al., 2008).
Aromatic Nucleophilic Substitution : This compound is used in confirming the anionic σ complex in base-catalyzed rearrangements, aiding in understanding reaction mechanisms (Okada et al., 1978).
Safety and Hazards
Propiedades
IUPAC Name |
sodium;2,4-dinitrobenzenesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O7S.Na.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;;/h1-3H,(H,13,14,15);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMASPNETDOKIC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N2NaO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide](/img/structure/B8003965.png)
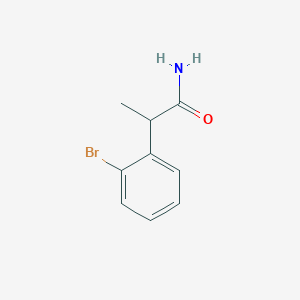
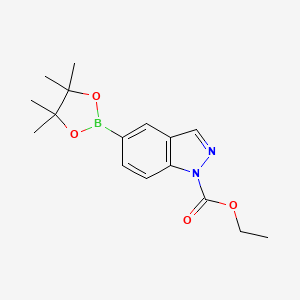


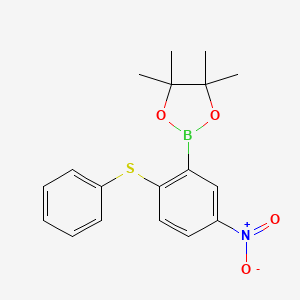
![Phenyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate](/img/structure/B8004001.png)
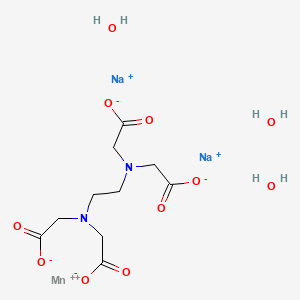
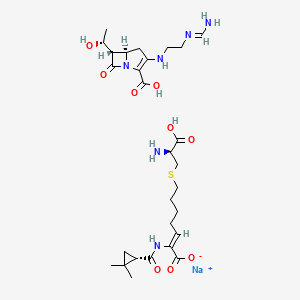

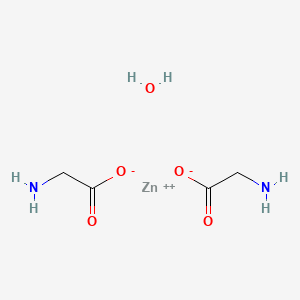
![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
